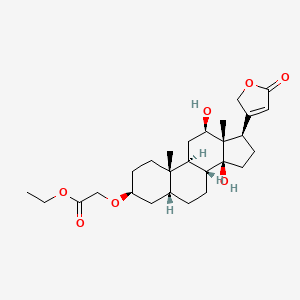
2-Ethoxy-2-oxoethoxy Digoxigenin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-2-oxoethoxy Digoxigenin is a chemical compound with the molecular formula C27H40O7 and a molecular weight of 476.602 g/mol . It is an intermediate used in the synthesis of Digoxigenin NHS-ester, which is a digoxin cross-linking reagent. This compound is significant in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-Ethoxy-2-oxoethoxy Digoxigenin involves several steps. One common method includes the reaction of Digoxigenin with ethyl chloroformate in the presence of a base such as pyridine . The reaction conditions typically involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate products. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Ethoxy-2-oxoethoxy Digoxigenin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-2-oxoethoxy Digoxigenin has several scientific research applications:
Biology: In biological research, it is used in the study of molecular interactions and as a labeling reagent.
Industry: It is used in the production of high-quality reference materials and proficiency testing.
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-oxoethoxy Digoxigenin involves its interaction with specific molecular targets. It acts as a cross-linking reagent, forming covalent bonds with target molecules. This interaction can affect the molecular pathways involved in various biological processes . The exact molecular targets and pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
2-Ethoxy-2-oxoethoxy Digoxigenin is unique due to its specific structure and functional groups. Similar compounds include:
Digoxigenin: The parent compound from which this compound is derived.
Digoxigenin NHS-ester: A derivative used as a cross-linking reagent.
Other cardenolides: Compounds with similar steroid structures but different functional groups. The uniqueness of this compound lies in its specific ethoxy and oxoethoxy functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C27H40O7 |
|---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
ethyl 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate |
InChI |
InChI=1S/C27H40O7/c1-4-32-24(30)15-33-18-7-9-25(2)17(12-18)5-6-20-21(25)13-22(28)26(3)19(8-10-27(20,26)31)16-11-23(29)34-14-16/h11,17-22,28,31H,4-10,12-15H2,1-3H3/t17-,18+,19-,20-,21+,22-,25+,26+,27+/m1/s1 |
InChI Key |
HHBPTZGPRNKMSQ-SKNCZILFSA-N |
Isomeric SMILES |
CCOC(=O)CO[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)C |
Canonical SMILES |
CCOC(=O)COC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


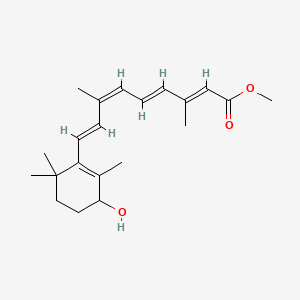
![N-[3-methoxy-4-[4-(methoxymethyl)pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B13862502.png)


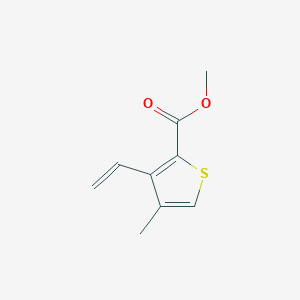
![Sodium ((1R,4S,Z)-3-(4-(hydroxymethyl)benzylidene)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13862537.png)
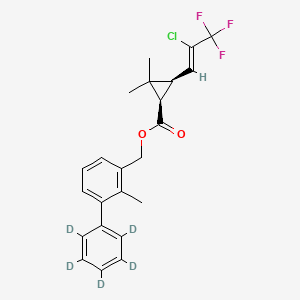

![(3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-tert-butyldiphenylsilyloxy-3-(4-fluorophenyl)propyl]-4-(4-hydroxyphenyl)-2-azetidinone](/img/structure/B13862560.png)
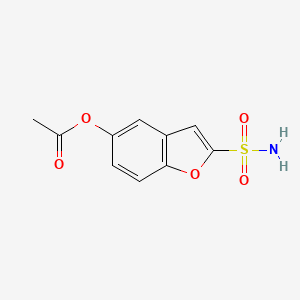
![Spiro[2.5]octan-6-yl methanesulfonate](/img/structure/B13862573.png)
![7-[(4E)-3-[amino(dideuterio)methyl]-4-methoxyimino(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B13862581.png)
![(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B13862584.png)
![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
